4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide
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Overview
Description
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide is a chemical compound characterized by the presence of a pyrazole ring attached to a benzene ring with a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide typically involves the alkylation of pyrazoles with poly(bromomethyl) compounds using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) as a solvent . The reaction is carried out under reflux conditions for a specified period, followed by cooling to room temperature and subsequent purification steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce amines or other reduced derivatives .
Scientific Research Applications
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand, binding to metal ions and forming complexes that exhibit catalytic activities . The compound’s structure allows it to participate in various biochemical processes, influencing enzyme activities and other cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride
- 1,3,5-tri[4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl]benzene
- 1,4-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene
Uniqueness
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide is unique due to its specific structure, which combines a pyrazole ring with a benzene ring and a carboximidamide group. This unique structure allows it to exhibit distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H14N4 |
---|---|
Molecular Weight |
214.27 g/mol |
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)benzenecarboximidamide |
InChI |
InChI=1S/C12H14N4/c1-8-7-9(2)16(15-8)11-5-3-10(4-6-11)12(13)14/h3-7H,1-2H3,(H3,13,14) |
InChI Key |
RDZXZQIDVMWLKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=N)N)C |
Origin of Product |
United States |
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